molecular formula C13H16BrNO2 B13352255 Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

Cat. No.: B13352255
M. Wt: 298.18 g/mol
InChI Key: OMFWDUFERIHFSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is a synthetic organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate typically involves the reaction of 6-bromo-1,2,3,4-tetrahydroquinoline with ethyl bromoacetate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, bases such as sodium hydride, and solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Substituted quinoline derivatives.

    Oxidation Reactions: Quinoline derivatives.

    Reduction Reactions: Alcohol derivatives of the original ester compound.

Scientific Research Applications

Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in medicinal chemistry, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
  • Methyl 2-(1,2,3,4-tetrahydroquinolin-6-yl)acetate
  • 6-Bromo-1,2,3,4-tetrahydroquinoline

Uniqueness

Ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate is unique due to the presence of both the ethyl ester and the bromo substituent on the tetrahydroquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C13H16BrNO2

Molecular Weight

298.18 g/mol

IUPAC Name

ethyl 2-(6-bromo-1,2,3,4-tetrahydroquinolin-3-yl)acetate

InChI

InChI=1S/C13H16BrNO2/c1-2-17-13(16)6-9-5-10-7-11(14)3-4-12(10)15-8-9/h3-4,7,9,15H,2,5-6,8H2,1H3

InChI Key

OMFWDUFERIHFSE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1CC2=C(C=CC(=C2)Br)NC1

Origin of Product

United States

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